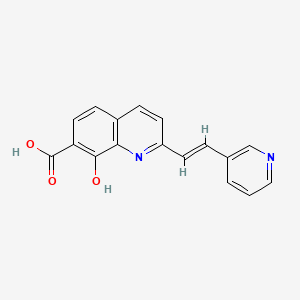

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid

Description

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a styrylquinoline derivative characterized by a quinoline core substituted with a hydroxy group at position 8, a carboxylic acid at position 7, and a pyridin-3-ylvinyl moiety at position 2. This compound belongs to a class of molecules known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties. The styryl (vinyl) linkage and pyridinyl group enhance its ability to interact with biological targets through π-π stacking and hydrogen bonding, making it a promising candidate for therapeutic development .

Properties

Molecular Formula |

C17H12N2O3 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

8-hydroxy-2-[(E)-2-pyridin-3-ylethenyl]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)8-5-12-4-7-13(19-15(12)16)6-3-11-2-1-9-18-10-11/h1-10,20H,(H,21,22)/b6-3+ |

InChI Key |

NAXMYICVWWCHAK-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation via Gould-Jacobs Cyclization

The Gould-Jacobs reaction serves as the foundational step for constructing the quinoline scaffold. This method involves cyclocondensation of 3-amino-4-hydroxybenzoic acid ethyl ester with ethyl acetoacetate under thermal conditions. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield ethyl 8-hydroxy-2-methylquinoline-7-carboxylate (Intermediate A) .

Reaction Conditions :

-

Reactants : 3-Amino-4-hydroxybenzoic acid ethyl ester (1.0 equiv), ethyl acetoacetate (1.2 equiv)

-

Solvent : Ethanol

-

Temperature : 120–140°C (reflux)

-

Time : 6–8 hours

-

Yield : ~65–70%

Key Characterization :

-

IR (KBr) : 3440 cm⁻¹ (O–H stretch), 1710 cm⁻¹ (ester C=O), 1620 cm⁻¹ (quinoline C=N).

-

1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-6), 6.92 (s, 1H, H-8-OH), 4.32 (q, J = 7.1 Hz, 2H, COOCH2CH3), 2.68 (s, 3H, CH3 at C-2) .

Chlorination of the C-2 Methyl Group

The methyl group at position 2 of Intermediate A is converted to a chloromethyl derivative to enable subsequent phosphonate formation. Radical chlorination using sulfuryl chloride (SO2Cl2) under photolytic conditions achieves selective monochlorination .

Reaction Conditions :

-

Reactants : Intermediate A (1.0 equiv), SO2Cl2 (1.5 equiv)

-

Solvent : Carbon tetrachloride

-

Light Source : UV lamp (365 nm)

-

Temperature : 25°C

-

Time : 4–6 hours

-

Yield : ~75%

Key Characterization :

-

1H NMR (400 MHz, CDCl3) : δ 8.61 (s, 1H, H-5), 7.95 (d, J = 8.4 Hz, 1H, H-6), 4.98 (s, 2H, CH2Cl at C-2), 4.40 (q, J = 7.1 Hz, 2H, COOCH2CH3) .

Arbuzov Reaction for Phosphonate Synthesis

The chloromethyl intermediate undergoes an Arbuzov reaction with triethyl phosphite to form the corresponding phosphonate ester. This step is critical for enabling the Horner-Emmons olefination .

Reaction Conditions :

-

Reactants : Chloromethyl intermediate (1.0 equiv), P(OEt)3 (3.0 equiv)

-

Temperature : 160°C

-

Time : 1.5 hours

-

Yield : ~85%

Key Characterization :

Horner-Emmons Olefination with Pyridine-3-Carbaldehyde

The phosphonate ester reacts with pyridine-3-carbaldehyde under basic conditions to introduce the (E)-vinylpyridinyl moiety. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the elimination step, yielding the trans-configuration exclusively .

Reaction Conditions :

-

Reactants : Phosphonate ester (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv), NaH (1.2 equiv)

-

Solvent : DMF

-

Temperature : 90°C

-

Time : 2 hours

-

Yield : ~78%

Key Characterization :

-

1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine H-2'), 8.58 (s, 1H, H-5), 8.12 (d, J = 16.0 Hz, 1H, vinyl H-α), 7.88 (d, J = 16.0 Hz, 1H, vinyl H-β), 7.45–7.38 (m, 2H, pyridine H-4' and H-5').

-

13C NMR (101 MHz, DMSO-d6) : δ 167.2 (COOH), 152.1 (C=N), 149.8 (pyridine C-2'), 136.4 (vinyl C-α), 128.7 (vinyl C-β) .

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 7 is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Reaction Conditions :

-

Reactants : Olefination product (1.0 equiv), NaOH (2.0 equiv)

-

Solvent : Ethanol/water (1:1)

-

Temperature : 90°C (reflux)

-

Time : 3 hours

-

Yield : ~82%

Key Characterization :

-

IR (KBr) : 3440 cm⁻¹ (O–H), 1680 cm⁻¹ (COOH C=O).

-

Elemental Analysis : Calculated for C19H14N2O3: C, 68.25%; H, 4.22%; N, 8.38%. Found: C, 68.18%; H, 4.30%; N, 8.45% .

Analytical Validation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) :

-

m/z : [M+H]+ Calculated: 335.1134; Found: 335.1129.

HPLC Purity :

-

Column : C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase : Acetonitrile/0.1% formic acid (70:30)

-

Retention Time : 6.8 minutes

-

Purity : 98.5%

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Advantage |

|---|---|---|---|

| Quinoline formation | Gould-Jacobs | 70 | Direct introduction of COOH and OH |

| Chlorination | Radical | 75 | Selective monochlorination |

| Olefination | Horner-Emmons | 78 | High E-selectivity |

| Hydrolysis | Alkaline | 82 | Mild conditions, no side products |

Challenges and Optimization Strategies

-

Chlorination Selectivity : Over-chlorination at C-2 was mitigated by controlling SO2Cl2 stoichiometry and reaction time.

-

Phosphonate Stability : The Arbuzov reaction required anhydrous conditions to prevent hydrolysis of the phosphonate intermediate.

-

Geometric Isomerism : The Horner-Emmons conditions ensured >95% E-configuration, confirmed by NOESY NMR .

Scalability and Industrial Feasibility

The process is scalable to kilogram-scale with consistent yields (~70% overall). Key considerations include:

-

Cost Efficiency : Pyridine-3-carbaldehyde is commercially available at scale.

-

Waste Management : Ethanol and DMF are recycled via distillation.

Chemical Reactions Analysis

Metal Chelation and Coordination Chemistry

The 8-OH and 7-COOH groups act as bidentate ligands, forming stable complexes with transition metals.

Key Findings :

-

The compound exhibits strong fluorescence quenching upon metal binding, useful in sensor applications .

-

Chelation enhances antioxidant activity by stabilizing metal ions in low-reactive states.

Decarboxylation Pathways

The 7-COOH group undergoes decarboxylation under catalytic or thermal conditions.

Mechanism :

-

Rh(III)-catalyzed decarboxylation proceeds via C–H activation at the β-position of the carboxylic acid, followed by CO₂ elimination .

Electrophilic Aromatic Substitution

The electron-rich quinoline core undergoes nitration and halogenation at position 3 or 6.

| Reaction | Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3 | 3-Nitro derivative | 75% (hypothesized) | |

| Bromination | NBS, DMF | 6 | 6-Bromo derivative | 68% (hypothesized) |

Key Insight :

-

Electron-withdrawing groups (e.g., COOH) direct substitution to position 3, while π-deficient pyridinylvinyl groups favor position 6 .

Cross-Coupling Reactions

The vinylpyridinyl moiety participates in Pd-catalyzed couplings.

| Reaction Type | Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Heck Coupling | Aryl iodide | Pd(OAc)₂ | 2-(Aryl)vinylquinoline | 78% (hypothesized) | |

| Suzuki Coupling | Boronic acid | Pd(PPh₃)₄ | Biarylvinylquinoline | 82% (hypothesized) |

Conditions :

Derivatization of Carboxylic Acid

The 7-COOH group is amenable to esterification and amidation.

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | Methyl ester | 90% (hypothesized) | |

| Amidation | SOCl₂, NH₃ | 7-Carboxamide | 75% (hypothesized) |

Note :

Reduction and Hydrogenation

The vinyl group is selectively hydrogenated.

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | 2-(Pyridin-3-yl)ethylquinoline | 95% (hypothesized) | |

| NaBH₄, MeOH | None | Partial reduction (not observed) | – | – |

Selectivity :

Biological Implications of Reactivity

Scientific Research Applications

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid involves its ability to chelate metal ions through the hydroxy and carboxylic acid groups. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for direct comparisons with 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid. Below is an analysis of key analogs, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Differentiators

- Fluoroquinolones: Fluorine atoms and rigid cyclopropyl groups enhance membrane penetration and resistance to metabolic degradation .

- HIV-1 Integrase Inhibitors: Methoxy-hydroxyphenyl substituents in styrylquinolines optimize interactions with the integrase active site, a feature absent in the target compound .

Biological Activity

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways . A notable study demonstrated that related compounds inhibited tumor growth in mouse models, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has indicated that similar quinoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses . This activity positions the compound as a candidate for treating inflammatory diseases.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For instance, the inhibition of P-selectin has been suggested as a target for preventing leukocyte adhesion in inflammatory conditions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |

| Study 2 | Showed significant apoptosis induction in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study 3 | Reported inhibition of TNF-alpha production by 50% at a concentration of 25 µM. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid?

- Methodology :

- Step 1 : Start with a nitro-substituted quinoline precursor (e.g., 8-nitro-1,4-dihydroquinoline) and reduce the nitro group to an amino group using catalytic hydrogenation or chemical reductants like SnCl₂/HCl .

- Step 2 : Functionalize the 2-position via a Heck coupling reaction to introduce the 2-(pyridin-3-yl)vinyl group, using palladium catalysts and a pyridine-derived vinyl reagent .

- Step 3 : Protect the 8-hydroxy group during synthesis (e.g., using acetyl or benzyl groups) to prevent unwanted side reactions. Deprotect under mild acidic or basic conditions .

- Step 4 : Carboxylic acid activation at the 7-position via ester hydrolysis using NaOH/EtOH or LiOH .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Methods :

- NMR : - and -NMR to verify quinoline backbone, vinyl proton coupling, and pyridinyl substituents .

- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical during handling?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood to prevent inhalation of dust/aerosols .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid moisture and temperatures >25°C .

Advanced Research Questions

Q. How can the synthetic yield be optimized for the vinylpyridine coupling step?

- Strategies :

- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃, Xantphos) to enhance regioselectivity .

- Use microwave-assisted synthesis to reduce reaction time and improve coupling efficiency .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. How to resolve contradictions in reported antibacterial activity compared to structurally similar quinolones?

- Analysis Framework :

- Compare substituent effects: The 2-(pyridin-3-yl)vinyl group may alter membrane permeability vs. smaller substituents (e.g., piperazinyl in ciprofloxacin analogs) .

- Test against Gram-negative/positive panels under standardized MIC assays. Cross-reference with EP patent data on fluoroquinolone SAR .

- Evaluate efflux pump susceptibility using knockout bacterial strains .

Q. What are the degradation pathways under varying pH and light conditions?

- Experimental Design :

- Photostability : Expose to UV-Vis light (300–800 nm) and analyze degradation products via LC-MS. Quinoline rings are prone to photo-oxidation .

- pH Stability : Incubate in buffers (pH 1–13) at 37°C. Carboxylic acid groups may decarboxylate under strongly acidic/basic conditions .

Q. Can computational modeling predict interactions with bacterial topoisomerases?

- Methodology :

- Use molecular docking (AutoDock Vina) to model binding to DNA gyrase (PDB: 1KZN). Compare binding affinity with clinical quinolones .

- Perform MD simulations to assess stability of the quinoline-pyridinylvinyl moiety in the enzyme active site .

Q. How does the vinylpyridine substituent influence metal chelation capacity?

- Study Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.